Trifluoromethanesulfonyl azide

Catalog No.
S1937139
CAS No.
3855-45-6
M.F
CF3N3O2S
M. Wt
175.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trifluoromethanesulfonyl azide

CAS Number

3855-45-6

Product Name

Trifluoromethanesulfonyl azide

IUPAC Name

N-diazo-1,1,1-trifluoromethanesulfonamide

Molecular Formula

CF3N3O2S

Molecular Weight

175.09 g/mol

InChI

InChI=1S/CF3N3O2S/c2-1(3,4)10(8,9)7-6-5

InChI Key

NQPHMXWPDCSHTE-UHFFFAOYSA-N

SMILES

C(F)(F)(F)S(=O)(=O)N=[N+]=[N-]

Canonical SMILES

C(F)(F)(F)S(=O)(=O)N=[N+]=[N-]

Bifunctional Reagent for Azidotrifluoromethylation

TFSAz serves as a bifunctional reagent, allowing the introduction of both an azide group (N3) and a trifluoromethyl group (CF3) onto organic molecules in a single step. This is particularly useful for synthesizing vicinal trifluoromethyl azides, which are important building blocks in drug discovery and organic synthesis [1].

Traditionally, these azides were prepared using transition-metal-catalyzed reactions requiring multiple components. TFSAz offers a simpler and metal-free alternative, making the process more efficient and cost-effective [1].

  • Trifluoromethanesulfonyl azide as a bifunctional reagent for metal-free azidotrifluoromethylation of unactivated alkenes 1:

  • Azidotrifluoromethylation of Alkenes: This reaction allows for the direct incorporation of both azide and trifluoromethyl groups into alkenes, facilitating the formation of vicinal trifluoromethyl azides .
  • Conversion of Amines to Azides: The compound effectively converts primary amines into azides, showcasing its utility in diazo-transfer reactions .
  • Reactions with Aromatic Compounds: Thermolysis of trifluoromethanesulfonyl azide with aromatic compounds leads to the formation of sulfonanilides, aiding in understanding reaction mechanisms involving trifluoromethanesulfonyl nitrene intermediates .

While specific biological activities of trifluoromethanesulfonyl azide are not extensively documented, its role as a reagent in organic synthesis suggests potential applications in medicinal chemistry. The incorporation of trifluoromethyl groups is known to enhance the pharmacological properties of compounds, making them more lipophilic and biologically active .

The synthesis of trifluoromethanesulfonyl azide can be achieved through several methods:

  • Reaction with Sodium Azide: The most common method involves treating trifluoromethanesulfonic anhydride with sodium azide, typically in non-polar solvents like hexane or acetonitrile .
  • Alternative Routes: Other methods include starting from imidazole-1-sulfonyl azide or using different sulfonyl precursors .

These methods are advantageous due to their simplicity and the avoidance of expensive or hazardous reagents.

Trifluoromethanesulfonyl azide has several applications in various fields:

  • Organic Synthesis: It serves as a crucial building block for synthesizing complex organic molecules, particularly those containing trifluoromethyl and azido functionalities .
  • Drug Development: The compound's ability to modify bioactive molecules makes it valuable in pharmaceutical research and development .
  • Material Science: Its use in post-polymerization functionalization allows for the creation of functionalized materials, expanding its utility beyond traditional organic synthesis.

Research on interaction studies involving trifluoromethanesulfonyl azide primarily focuses on its reactivity with various substrates. For instance, studies have shown that it can effectively convert amines into azides and engage in thermolysis reactions with aromatic compounds. Understanding these interactions aids in elucidating the mechanisms behind its reactivity and potential applications in synthetic chemistry .

Trifluoromethanesulfonyl azide shares similarities with several other compounds but is unique due to its specific functional groups and reactivity patterns. Here are some comparable compounds:

Compound NameStructureUnique Features
Sulfonyl AzidesRSO₂N₃General class; less electrophilic than trifluoromethanesulfonyl azide
Triflic AzideCF₃SO₂N₃Similar structure but may have different reactivity
Benzoyl AzideC₆H₅CO₂N₃Aromatic character; used primarily for different synthetic pathways
Phenylsulfonyl AzideC₆H₅SO₂N₃Less versatile compared to trifluoromethanesulfonyl azide

Trifluoromethanesulfonyl azide's unique combination of a highly electronegative trifluoromethyl group and an azido moiety sets it apart from these similar compounds, enhancing its utility in various chemical transformations .

XLogP3

2.1

Wikipedia

Trifluoromethanesulfonyl azide

Dates

Modify: 2024-02-18

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